

# toxicological comparison between DINA and other non-phthalate plasticizers.

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## Compound of Interest

Compound Name: *Diisononyl adipate*

Cat. No.: *B167168*

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## A Toxicological Showdown: DINA vs. Other Non-Phthalate Plasticizers

For the discerning eyes of researchers, scientists, and drug development professionals, this guide offers a rigorous, data-driven comparison of the toxicological profiles of **Diisononyl Adipate** (DINA) and other prominent non-phthalate plasticizers. As the demand for safer alternatives to traditional phthalates continues to surge, a clear understanding of the toxicological landscapes of these substitutes is paramount for informed material selection and risk assessment in sensitive applications.

This guide synthesizes key toxicological data from a range of studies, presenting it in a clear, comparative format. Detailed experimental protocols for pivotal toxicological assays are also provided to ensure a comprehensive understanding of the data's origins and significance.

## Quantitative Toxicological Data Summary

The following table provides a comparative overview of key toxicological endpoints for DINA and other widely used non-phthalate plasticizers, including Di(2-ethylhexyl) terephthalate (DEHT), Acetyl Tributyl Citrate (ATBC), and Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH).

| Toxicological Endpoint           | DINA (Diisononyl Adipate)       | DEHT (Di(2-ethylhexyl) terephthalate)   | ATBC (Acetyl Tributyl Citrate)   | DINCH (Diisononyl Cyclohexane-1,2-dicarboxylate)  |
|----------------------------------|---------------------------------|---|--|---|
| Acute Oral Toxicity (LD50)       | >10,000 mg/kg (rat)[1]          | >5,000 mg/kg (rat)  | >31,500 mg/kg (rat)[2]   | >5,000 mg/kg (rat)  |
| Acute Dermal Toxicity (LD50)     | >3,160 mg/kg (rabbit)[1]        | >2,000 mg/kg (rabbit)   | No data found  | >2,000 mg/kg (rat)  |
| Subchronic Oral Toxicity (NOAEL) | 500 mg/kg/day (13-week, rat)[1] | 1500 ppm (equivalent to 79 mg/kg/day in males and 102 mg/kg/day in females) (2-year, rat)[3][4] | 1000 mg/kg/day (chronic, rat)[2]   | 100 mg/kg bw/day (rat)[5]   |
| Reproductive Toxicity            | No studies found[1][6]          | No adverse effects on reproduction (2-generation study, rat)[7]                                 | Conflicting data; some studies suggest potential effects at low doses, others show no significant reproductive toxicity[8] | No evidence of reproductive toxicity in some rat studies, while others suggest potential effects[5] |
| Developmental Toxicity           | No studies found[1][6]          | No developmental effects observed (rat)[7]  | No data found  | No developmental toxicity observed in some rat studies[5]   |
| Genotoxicity (Ames Test)         | Negative[1]                     | Negative  | Negative   | Negative  |

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|                 |                        |  |  |               |
|-----------------|------------------------|--|--|---------------|
| Carcinogenicity | No studies found[1][6] | No evidence of carcinogenicity (2-year, rat)[3][4] | No evidence of carcinogenicity (chronic, rat)[2] | No data found |
|-----------------|------------------------|--|--|---------------|

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## In-Depth Toxicological Profiles

**Diisononyl Adipate** (DINA) exhibits a low order of acute toxicity, with oral LD50 values in rats exceeding 10,000 mg/kg and dermal LD50 values in rabbits greater than 3,160 mg/kg[1]. In a 13-week subchronic oral toxicity study in rats, a No-Observed-Adverse-Effect Level (NOAEL) of 500 mg/kg/day was established[1]. A significant gap in the toxicological profile of DINA is the absence of dedicated reproductive and developmental toxicity studies[1][6]. Similarly, no long-term carcinogenicity bioassays have been conducted for DINA[1][6]. However, DINA has consistently tested negative for gene mutations in bacterial assays (Ames test)[1].

Di(2-ethylhexyl) terephthalate (DEHT), a structural isomer of the phthalate DEHP, demonstrates a favorable toxicological profile. It has low acute toxicity. A comprehensive 2-year dietary study in rats found no evidence of carcinogenicity at doses up to 12,000 ppm[3][4]. The No-Observed-Effect Level (NOEL) for chronic toxicity in the same study was determined to be 1500 ppm[3][4]. Studies on reproductive and developmental toxicity have not indicated any adverse effects[7].

Acetyl Tributyl Citrate (ATBC) is generally recognized for its low toxicity profile and is even approved for some applications in direct contact with food[9]. Its acute oral toxicity is very low, with an LD50 in rats greater than 31,500 mg/kg[2]. A chronic toxicity and carcinogenicity study in rats established a NOAEL of 1000 mg/kg/day for systemic effects[2]. While some studies have raised concerns about potential reproductive effects at low doses, other comprehensive studies have not found significant reproductive toxicity[8].

Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH) was introduced as a safer alternative to some phthalates and has undergone extensive toxicological evaluation. It exhibits low acute toxicity. The toxicological picture for reproductive effects is somewhat mixed. While some studies in rats have shown no adverse effects on reproduction or development, other research suggests that DINCH or its metabolites may have the potential to interfere with metabolic processes and exhibit some reproductive effects[5]. Genotoxicity studies for DINCH have been negative.

## Experimental Protocols and Workflows

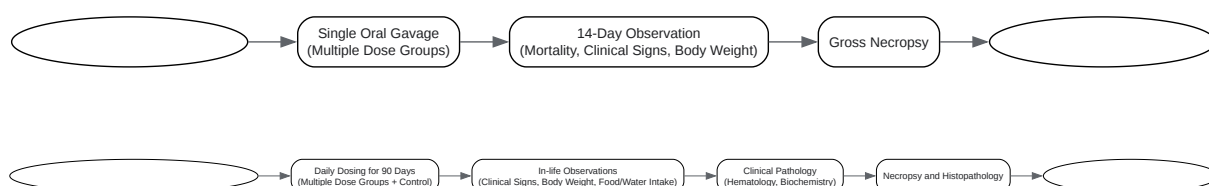
The toxicological data presented in this guide are derived from studies conducted in accordance with internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Understanding the methodologies of these key assays is crucial for interpreting the data accurately.

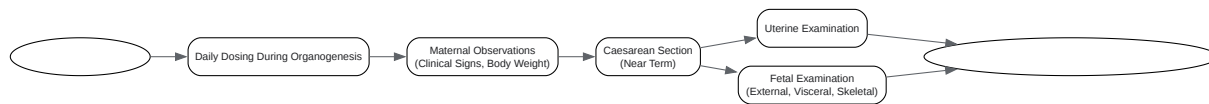
### Acute Oral Toxicity Testing (Based on OECD Guideline 401)

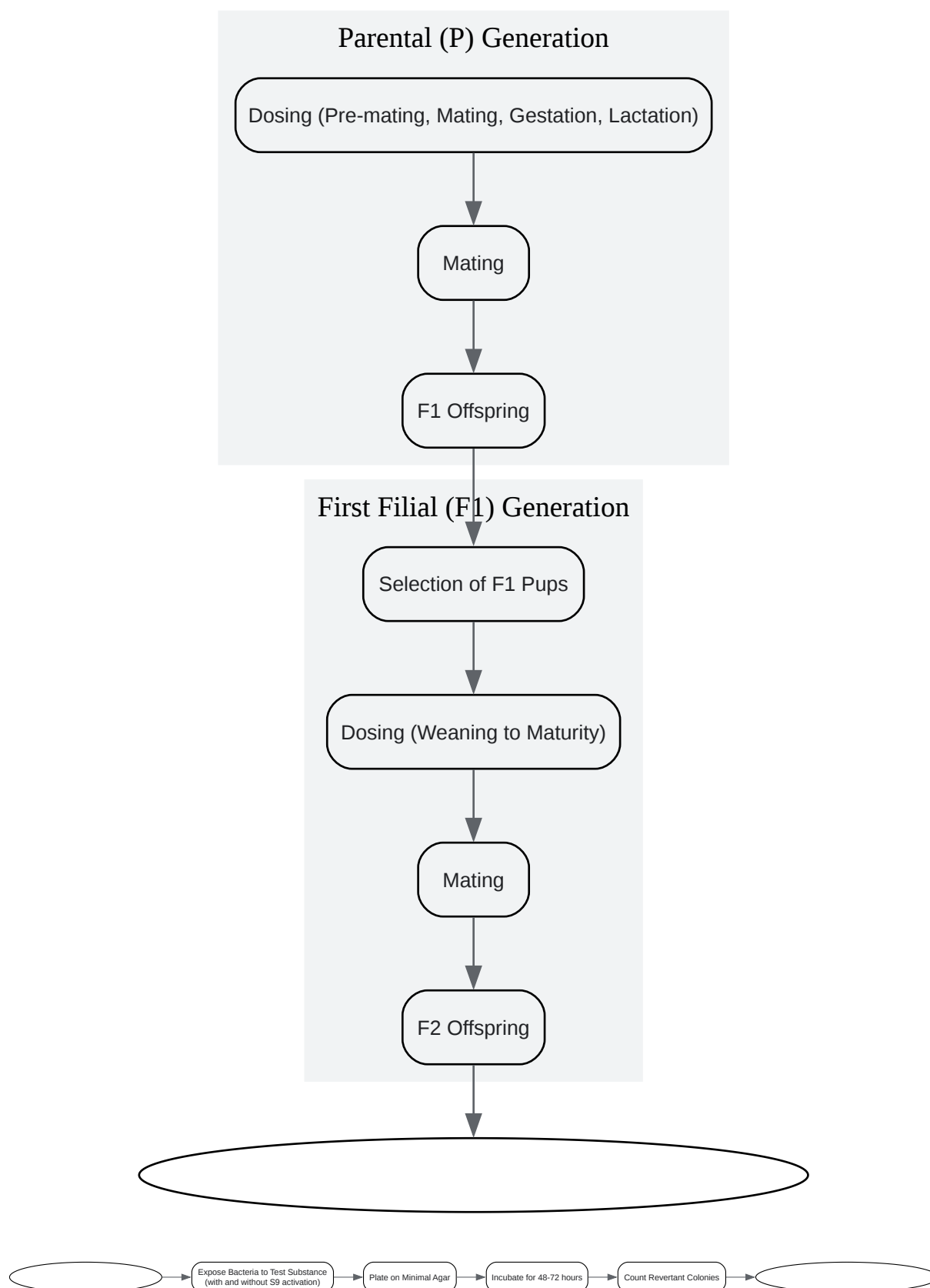
This test provides information on the potential hazards from a single oral exposure to a substance.

#### Methodology:

- **Animal Selection:** Healthy, young adult rodents (typically rats) are used.
- **Dosage:** The test substance is administered in a single dose by gavage. Multiple dose levels are used with a group of animals for each level.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the observation period.
- **Endpoint:** The primary endpoint is the LD50, the statistically estimated dose that is lethal to 50% of the test animals.







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